
BU08028
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BU08028 is a mixed mu opioid peptide (MOP)/nociceptin-orphanin FQ peptide (NOP) receptor agonist. this compound is a novel orvinol analog and a safe opioid analgesic without abuse liability in primates.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action:
BU08028 functions as a mixed agonist at both mu opioid peptide (MOP) and nociceptin-orphanin FQ peptide (NOP) receptors. This dual action is pivotal in providing analgesic effects while minimizing adverse effects commonly seen with MOP-selective agonists. The compound exhibits a high binding affinity for NOP receptors, which is crucial for its safety profile .
Antinociceptive Effects:
Research indicates that this compound produces potent and long-lasting antinociceptive effects in non-human primates. In studies, doses ranging from 0.001 to 0.01 mg/kg resulted in significant pain relief lasting over 30 hours, a duration unmatched by existing opioid analgesics . Importantly, these effects were achieved without inducing respiratory depression or reinforcing behaviors typically associated with addiction.
Study 1: Non-Human Primate Model
A pivotal study conducted on twelve non-human primates demonstrated that this compound effectively blocked pain detection without the side effects of respiratory depression or cardiovascular issues. Behavioral assays confirmed that repeated administration did not lead to physical dependence, highlighting its potential as a safer alternative to traditional opioids .
Study 2: Comparative Analysis with Buprenorphine
In comparative studies, this compound was evaluated against buprenorphine and other opioids for their reinforcing strength. Results indicated that this compound had significantly lower reinforcing effects compared to buprenorphine and remifentanil, suggesting a reduced risk of abuse . The findings underscore this compound's potential as an analgesic with minimal addiction liability.
Data Table: Comparative Efficacy of this compound
Compound | Receptor Activity | Duration of Action | Respiratory Depression | Addiction Potential |
---|---|---|---|---|
This compound | MOP/NOP Agonist | >30 hours | None | Low |
Buprenorphine | MOP Agonist | 6-12 hours | Moderate | Moderate |
Remifentanil | MOP Agonist | 0.5-1 hour | High | High |
Future Research Directions
Given its promising profile, further research is warranted to explore the full therapeutic potential of this compound in various pain models and its applicability in clinical settings. Ongoing studies are likely to focus on:
- Long-term Safety: Evaluating the long-term safety and efficacy of this compound in diverse populations.
- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its analgesic effects.
- Clinical Trials: Initiating clinical trials to assess its effectiveness in human subjects suffering from chronic pain conditions.
Analyse Chemischer Reaktionen
Grignard Reaction
- Reagents : t-Pentyl magnesium bromide
- Substrate : N-cyclopropylmethyldihydronorthevinone
- Outcome : Introduces the cyclopropylmethyl group critical for receptor binding .
3-O-Demethylation
- Reagents : Sodium propane thiolate
- Conditions : Anhydrous methanol under nitrogen .
- Outcome : Removes the methoxy group at position 3, yielding a hydroxy group for further functionalization.
Esterification
- Reagents : Phenylacetic anhydride, DMAP
- Solvent : Anhydrous toluene
- Conditions : Reflux for 16 hours .
- Product : 14β-phenylacetyl derivatives (e.g., 7a , 7i ) with enhanced lipophilicity .
Reaction | Reagents/Conditions | Product | Yield |
---|---|---|---|
O-Esterification | Phenylacetic anhydride, DMAP | 14β-phenylacetyl-BU08028 derivatives | ~60–75% |
TBDMS Deprotection
- Reagents : HCl (6N) in methanol
- Conditions : Reflux for 5 hours .
- Purpose : Cleaves the tert-butyldimethylsilyl (TBDMS) protecting group to regenerate hydroxyl functionality .
Side-Chain Modifications
BU08028’s side chain undergoes targeted reactions to optimize receptor interactions:
Alkylation
- Reagents : Cyclopropylmethyl halides
- Role : Enhances binding affinity at μ-opioid (MOP) and nociceptin (NOP) receptors .
Amidation
- Substrates : Carboxylic acid derivatives
- Catalyst : DCC/DMAP
- Application : Generates prodrugs with improved solubility.
Analytical Characterization
Reaction outcomes are validated via:
Spectroscopic Methods
- NMR : 1H NMR (CDCl₃, 400 MHz) shows characteristic signals:
- HRMS : Molecular ion [MH]⁺ at m/z 460.2103 for 7a (C₂₈H₃₀NO₅) .
Chromatographic Purification
- Method : Flash chromatography (MeOH:CH₂Cl₂:NH₄OH = 2:97.5:0.5) .
- Purity : >95% confirmed by microanalysis .
Reaction Monitoring
- TLC : Used to track esterification and deprotection progress.
- IR Spectroscopy : Confirms ester carbonyl absorption at ~1,740 cm⁻¹.
Stability and Reactivity
Eigenschaften
CAS-Nummer |
1333904-22-5 |
---|---|
Molekularformel |
C30H43NO4 |
Molekulargewicht |
481.68 |
IUPAC-Name |
(2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol |
InChI |
InChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
HBENZIXOGRCSQN-VQWWACLZSA-N |
SMILES |
C[C@](O)([C@@H]1[C@](OC)(CC2)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@@]42C1)C(C)(C)CC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BU08028; BU 08028; BU-08028. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.